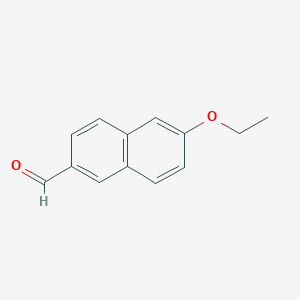

6-Ethoxy-2-naphthaldehyde

描述

6-Ethoxy-2-naphthaldehyde is an organic compound with the molecular formula C13H12O2. It is used in various applications, including as a diagnostic reagent in tumor studies involving aldehyde dehydrogenase enzymes .

Synthesis Analysis

The synthesis of 6-Ethoxy-2-naphthaldehyde can be achieved by reacting 2-bromo 6-methoxy naphthalene with triethylorthoformate via Grignard reaction . The title compound was synthesized and characterized by the X-ray diffraction method .Molecular Structure Analysis

The compound crystallizes in the orthorhombic space group Pcab with cell parameters a = 7.4720 (8)Å, b = 15.6800 (11)Å, c = 16.4010 (15)Å, Z = 8 . The structure exhibits intermolecular hydrogen bonds of the type C-H···O .Chemical Reactions Analysis

The typical photochemical behavior of naphthaldehydes is completely altered in the presence of Lewis acids . Without Lewis acids, reactions at the carbonyl group are exclusively observed while Lewis acids facilitate a visible light-mediated cycloaddition at the arene core providing access to products of aromatic C–H functionalization via cyclobutane intermediates .Physical And Chemical Properties Analysis

The molecular weight of 6-Ethoxy-2-naphthaldehyde is 200.23 g/mol . The deshielding signal at 165.25 ppm is assigned to the C15 carbon atom of 6-ethoxy-2-aminobenzothiazolium moiety .科学研究应用

Green Synthesis Methods

- Eco-Friendly Synthesis : 2-Ethoxy-1-naphthaldehyde has been synthesized from 2-naphthol through environmentally friendly methods, resulting in high yields and reduced environmental impact (Chen Yan-ming, 2012).

Synthesis and Characterization

- Synthesis Techniques : The compound 6-Methoxy-2-naphthaldehyde, closely related to 6-Ethoxy-2-naphthaldehyde, has been synthesized through various chemical reactions, including Grignard reactions, demonstrating high yields and effective purification methods (Tong Guo-tong, 2007).

- Structural Characterization : The structure and properties of 6-Methoxy-2-naphthaldehyde have been characterized using various spectroscopic techniques, confirming its formation and potential applications in nonlinear optical properties (L. Wang, 2007).

Applications in Chemistry

- Fluorogenic Aldehydes : A fluorogenic aldehyde bearing a 1,2,3-triazole moiety, related to 6-Methoxy-2-naphthaldehyde, has been developed for monitoring aldol reactions, showcasing its utility in enhancing fluorescence and chemical analysis (Haiming Guo, F. Tanaka, 2009).

- Chemosensors for Metal Ions : 2-Hydroxy-1-naphthaldehyde, a compound structurally similar to 6-Ethoxy-2-naphthaldehyde, has been used as a chemosensor for Al3+ ions based on chelation-enhanced fluorescence, illustrating its potential in detecting specific metal ions (Y. Liu, C. Chen, An-Tai Wu, 2012).

Nonlinear Optical Properties

- NLO Property Characterization : The nonlinear optical properties of 6-Methoxy-2-naphthaldehyde have been studied, revealing its efficacy in second harmonic generation, which is significant for various optical applications (B. Sarojini, B. Narayana, J. Indira, K. G. Lobo, 2005).

Medicinal Chemistry

- Precursor for Drug Synthesis : 6-Methoxy-2-naphthaldehyde has been used as a precursor in the synthesis of the drug Naproxen, demonstrating its importance in pharmaceutical synthesis (S. Mahmood, C. Brennan, M. Hossain, 2002).

Biological Applications

- Antiprotozoal Activities : Derivatives of 2-naphthaldehyes, similar to 6-Ethoxy-2-naphthaldehyde, have shown potential in inhibiting the growth of various protozoan parasites, highlighting their biological and medicinal significance (S. Ganapaty, P. Steve Thomas, Gloria Karagianis, P. Waterman, R. Brun, 2006).

Fluorometric Assays

- Enzymatic Assays : Fluorogenic substrates related to 6-Ethoxy-2-naphthaldehyde have been used in fluorometric assays for alcohol dehydrogenase, demonstrating their utility in biochemical research (J. Wierzchowski, W. Dafeldecker, B. Holmquist, B. Vallee, 1989).

安全和危害

属性

IUPAC Name |

6-ethoxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-2-15-13-6-5-11-7-10(9-14)3-4-12(11)8-13/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGZDTOUNPFJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10615149 | |

| Record name | 6-Ethoxynaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-2-naphthaldehyde | |

CAS RN |

757230-55-0 | |

| Record name | 6-Ethoxynaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]-](/img/structure/B1603201.png)

![4,9,11-Trioxatetracyclo[5.3.1.0(2,6).0(8,10)]undecan-3-one](/img/structure/B1603209.png)

![5-Phenylbenzo[d]thiazole](/img/structure/B1603213.png)

![7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1603216.png)